(1,1-Difluoro-2-iodoethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1,1-difluoro-2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBDOZIXAWAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CI)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of Fluorine in Modulating Chemical Reactivity and Molecular Properties Within Organic Synthesis
The strategic incorporation of fluorine atoms into organic molecules imparts a range of profound effects on their chemical and physical properties. rsc.orgacs.org This is primarily due to fluorine's unique characteristics, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. numberanalytics.comacs.org
Key Properties of Fluorine and Their Effects:
| Property | Effect on Organic Molecules |
| High Electronegativity (3.98 on the Pauling scale) numberanalytics.com | Creates strong bond dipoles, influencing molecular conformation, pKa, and receptor interactions. nih.gov Reduces the basicity of nearby amines, enhancing bioavailability of drug candidates. acs.org |
| Small Atomic Radius (50 pm) acs.orgnih.gov | Allows for the replacement of hydrogen atoms without significant steric hindrance. nih.gov Contributes to the high thermodynamic stability of fluorinated compounds. acs.org |
| Strong Carbon-Fluorine (C-F) Bond | Increases thermal and metabolic stability. numberanalytics.comacs.org This "fluorine magic" often leads to compounds with unusual and desirable properties compared to their non-fluorinated counterparts. rsc.org |
| Modulation of Lipophilicity | The difluoromethylene group (CF2) is a more lipophilic bioisostere for a methylene (B1212753) (CH2) or carbonyl group, which can improve membrane permeability. acs.org |
The presence of fluorine can dramatically alter the course of chemical reactions. rsc.org For instance, in fluoroalkylation reactions, the reactivity and outcomes can be significantly different from those observed with non-fluorinated reagents. rsc.org This necessitates the development of new synthetic methodologies to effectively harness the unique properties of fluorine. acs.orgnih.gov The wide-ranging applications of organofluorine compounds in drug design, from influencing metabolic pathways to their use in positron emission tomography (PET) imaging with the ¹⁸F isotope, continue to drive innovation in the field. rsc.orgacs.orgnih.gov
Overview of 1,1 Difluoro 2 Iodoethyl Benzene Within Contemporary Fluorine Chemistry Research
(1,1-Difluoro-2-iodoethyl)benzene serves as a significant building block in contemporary fluorine chemistry. Its structure, featuring a geminal difluoro group adjacent to an iodine atom on an ethyl chain attached to a benzene (B151609) ring, makes it a versatile reagent for introducing the difluoroethylphenyl moiety into more complex molecules. This is particularly relevant in the synthesis of novel pharmaceuticals and materials where the unique properties conferred by the difluoromethyl group are sought.
The presence of both a carbon-iodine bond and two carbon-fluorine bonds on adjacent carbons allows for a variety of selective chemical transformations. The relatively weak carbon-iodine bond can be readily cleaved to form carbon-centered radicals or undergo various coupling reactions. This reactivity, coupled with the stability and electronic effects of the difluoro group, makes this compound a valuable precursor in the synthesis of α,α-difluorinated compounds.
Historical Context of Vicinal Difunctionalization Strategies for Aromatic Systems
Regio- and Stereoselective Difluoroiodination Strategies
Achieving regio- and stereocontrol in the introduction of two fluorine atoms and an iodine atom to an ethylbenzene (B125841) scaffold presents a significant synthetic challenge. Modern synthetic methods have been developed to address this, offering precise control over the molecular architecture.
Photoinduced and Catalytic Difluoroalkylation of Styrene Derivatives
Photoinduced and catalytic methods provide powerful tools for the difunctionalization of alkenes. In the context of synthesizing this compound precursors, these strategies often involve the radical addition to styrene derivatives.
An operationally simple and practical method for the difunctionalization of styrenes has been developed using a photoinduced atom transfer radical addition (ATRA) process. nih.gov This method is mild, atom-economical, and utilizes a very low photocatalyst loading. nih.gov It demonstrates high compatibility with a broad range of functional groups on the styrene substrate. nih.gov While this specific method generates fluorinated benzyl (B1604629) bromides, the underlying principle of photoinduced radical addition to styrenes is directly applicable to the synthesis of related iodinated compounds. nih.gov
Catalytic approaches, such as I(I)/I(III) catalysis, have been employed for the difluorination of α-(bromomethyl)styrenes. nih.gov This strategy uses p-TolI as an organocatalyst in combination with a fluorinating agent like Selectfluor® and an amine·HF complex. nih.gov By modulating the Brønsted acidity, simultaneous geminal and vicinal difluorination can be achieved, providing a platform for creating multiply fluorinated structures. nih.gov
Methodologies Involving Organometallic Reagents
Organometallic reagents are indispensable in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Organozinc reagents are widely used for their ability to form C-C bonds. sigmaaldrich.com Reactions of difluorocarbene with benzylzinc halides have been shown to produce α-difluorinated organozinc reagents. nih.govacs.org These intermediates are relatively stable in solution and can be quenched with various electrophiles, including iodine, to afford compounds containing a CF₂ fragment. nih.govacs.org This approach provides a direct route to difluoroiodinated products.
Organozinc reagents can be prepared through several methods, including the direct reaction of organic halides with highly reactive Rieke® Zinc or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.com The choice of preparation method can significantly influence the reactivity and stability of the organozinc species. sigmaaldrich.com The development of air- and moisture-stable solid aryl- and heteroarylzinc pivalates has further expanded the utility of these reagents in a variety of cross-coupling reactions. orgsyn.org
Table 1: Examples of Organozinc Reagents and Their Applications
| Organozinc Reagent Type | Preparation Method | Key Applications | References |
| Benzylzinc Halides | Reaction of benzyl halides with zinc metal | Formation of α-difluorinated organozinc species by reaction with difluorocarbene. nih.govacs.org | nih.govacs.org |
| Rieke® Organozinc Reagents | Reaction of organic halides with Rieke® Zinc | Cu(I)-promoted reactions, Pd-catalyzed cross-coupling. sigmaaldrich.com | sigmaaldrich.com |
| Aryl- and Heteroarylzinc Pivalates | Directed metalation followed by addition of Zn(OPiv)₂ | Cross-coupling reactions, acylations, allylations. orgsyn.org | orgsyn.org |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The Negishi coupling, which pairs an organic halide with an organozinc reagent in the presence of a palladium or nickel catalyst, is a powerful tool for forming C-C bonds. wikipedia.org This methodology can be applied to the synthesis of precursors for this compound by coupling appropriate difluoroalkylzinc reagents with aryl halides.
Recent advancements have focused on the development of palladium-catalyzed methods for the synthesis of gem-difluoro-2-trifluoromethyl styrene derivatives. nih.gov These methods often involve the oxidative addition of a palladium catalyst to a Csp³–O bond, followed by β-fluoride elimination. nih.gov While not directly producing the iodo-analogue, these strategies highlight the potential of palladium catalysis in constructing complex fluorinated styrenes which could serve as precursors. Furthermore, palladium-catalyzed difluoroalkylative carbonylation of aryl olefins has been developed to produce difluoropentanedioates, demonstrating the versatility of palladium in incorporating difluoroalkyl groups. nih.gov
Functional Group Interconversions from Pre-existing Fluorinated Building Blocks
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another. youtube.comsolubilityofthings.comic.ac.uk This approach is particularly useful when the desired starting material is not commercially available. ic.ac.uk
For the synthesis of this compound, a plausible FGI strategy would involve starting with a more readily accessible fluorinated building block. For instance, a primary alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by iodide via an Sₙ2 reaction. ub.edu The conversion of alcohols to alkyl halides is a well-established transformation. ub.edu Similarly, halides themselves can be interconverted, for example, through the Finkelstein reaction where a chloride or bromide is converted to an iodide. vanderbilt.edu
Table 2: Common Functional Group Interconversions Relevant to the Synthesis of this compound
| Starting Functional Group | Target Functional Group | Reagents and Conditions | References |
| Alcohol (-OH) | Alkyl Iodide (-I) | 1) TsCl, pyridine; 2) NaI, acetone (B3395972) | ub.eduvanderbilt.edu |
| Alcohol (-OH) | Alkyl Iodide (-I) | P/I₂ | ub.edu |
| Alkyl Bromide (-Br) | Alkyl Iodide (-I) | NaI, acetone (Finkelstein Reaction) | vanderbilt.edu |
Development of Novel Precursors and Reagents for the Synthesis of this compound
The development of new reagents and precursors is crucial for advancing synthetic capabilities. In the context of difluoroalkylation, significant effort has been dedicated to creating efficient and selective reagents. rsc.org
One approach involves the hydrofluorination of ethynylarenes. For example, the reaction of ethynyl(oxy)benzene with HF·Py can yield a difluoroethoxy derivative. rsc.org While this provides a difluoroethyl group, further manipulation would be necessary to introduce the iodine at the 2-position.
The use of difluorocarbene, generated from reagents like Seyferth's reagent, to react with cyclobutenes offers a unique pathway to 1,3-difluorobenzenes. jmu.edu Although this leads to an aromatic system, the underlying principle of using difluorocarbene as a building block is relevant.
More directly, the reaction of difluorocarbene with organozinc reagents, as mentioned earlier, generates α-difluorinated organozinc species that can be trapped with iodine. nih.govacs.org This represents a direct and efficient method for generating the desired (1,1-Difluoro-2-iodoethyl) moiety. The choice of the organozinc precursor, such as benzylzinc bromide, would be critical for the synthesis of this compound. sigmaaldrich.com
In-situ Generation of Difluorocarbene for gem-Difluorination
The construction of the gem-difluoromethylene (-CF2-) group is frequently achieved using difluorocarbene (:CF2) as the key C1 building block. cas.cn Difluorocarbene is a transient and electrophilic species that can be generated in-situ from various stable precursors, avoiding the need to handle hazardous reagents.
A prevalent and effective method for the laboratory-scale generation of difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF2CO2Na). cas.cn When heated in a suitable solvent, this salt decarboxylates to produce a difluorochloromethyl anion, which then rapidly eliminates a chloride ion to yield singlet difluorocarbene. nih.gov
Once generated, the difluorocarbene can react with a suitable alkene, such as styrene, in a formal [2+1] cycloaddition reaction. This step produces a gem-difluorocyclopropane derivative. For the synthesis of this compound, this cyclopropane (B1198618) intermediate would subsequently undergo a ring-opening reaction followed by iodination to afford the target structure. Research has shown that such difluorinated cyclopropanes can fragment to form a diradical intermediate, which can then be trapped or undergo further rearrangement. nih.gov This reactivity provides a pathway from simple alkenes to complex gem-difluorinated structures.
| Precursor | Reagent/Conditions | Description |
| Sodium chlorodifluoroacetate (ClCF2CO2Na) | Heat (e.g., in diglyme) | A common, commercially available salt that generates :CF2 via thermal decarboxylation and subsequent elimination of chloride. cas.cnnih.gov |
| Trifluoromethyl-diazocompounds | Rhodium or Copper catalyst | These compounds can generate a metal carbene intermediate which can then be used in difluoroalkylation reactions. nih.gov |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | Initiator (e.g., fluoride (B91410) source) | Known as the Ruppert-Prakash reagent, it serves as a nucleophilic trifluoromethylating agent but can also be a source of difluorocarbene under specific conditions. |
Strategies for Controlled Introduction of Iodine and Fluorine Moieties
The simultaneous and controlled introduction of both an iodine and a fluorine atom across a carbon-carbon double bond, known as iodofluorination, is a powerful transformation for synthesizing compounds like this compound. This can be achieved by reacting a precursor, such as β,β-difluorostyrene, with an appropriate set of reagents that serve as sources for electrophilic iodine and nucleophilic or electrophilic fluorine.
Several methodologies have been developed to achieve this transformation with high levels of regio- and stereocontrol. A common approach involves the use of an electrophilic iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I2), in combination with a fluoride anion source. acs.org The reaction is believed to proceed through a cyclic iodonium (B1229267) ion intermediate, which is then opened by a nucleophilic fluoride ion.
More advanced methods utilize hypervalent iodine reagents. For instance, the combination of molecular iodine and 4-iodotoluene (B166478) difluoride (4-tolIF2) has been shown to be effective for the iodofluorination of alkenes. daneshyari.com In this system, the hypervalent iodine species acts as an oxidant and a fluorine source. Another innovative strategy involves a palladium-catalyzed process where a single, stable fluoroiodane reagent serves as the source for both the iodo and fluoro substituents, allowing the reaction to proceed under mild, neutral conditions. acs.org For terminal alkynes, controlled single or double iodofluorination has been achieved using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a hydrogen fluoride (HF) source, providing access to vinyl iodide products that can be precursors to the target saturated systems. nih.gov
| Reagent System | Substrate Type | Key Features |
| Iodine (I2) / 4-Iodotoluene difluoride (4-tolIF2) | Alkenes, Alkynes | The hypervalent iodine reagent activates the molecular iodine and provides the fluoride. daneshyari.com |
| N-Iodosuccinimide (NIS) / HF-based reagents | Alkenes | A widely used method; the choice of HF source (e.g., HF-pyridine, Et3N·3HF) can tune reactivity. acs.org |
| Fluoroiodane / Palladium catalyst | Alkenes | A single reagent provides both iodine and fluorine under mild, catalytic conditions. acs.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / HF-based reagents | Alkynes | Allows for controlled single or double iodofluorination, yielding versatile vinyl iodide products. nih.gov |
Carbon-Carbon Bond Forming Reactions
The carbon-iodine bond in this compound is amenable to cleavage and subsequent formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Cross-coupling reactions and reactions with organozinc reagents are particularly prominent in this context.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi-type)
Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The Suzuki-Miyaura and Negishi-type couplings, in particular, have been successfully applied to this compound and similar fluoroalkyl halides, enabling the synthesis of complex fluorinated molecules. These reactions typically involve a palladium catalyst and are compatible with a wide range of functional groups. chemistry.coachorganic-chemistry.orgrsc.orgresearchgate.net
The success of cross-coupling reactions often hinges on the choice of ligand and metal catalyst. For instance, in the Negishi cross-coupling of difluoroiodomethane (B73695) with arylzinc reagents, a palladium complex with the Xantphos ligand, Pd₂(dba)₃/Xantphos, has been shown to be effective. researchgate.net The ligand plays a crucial role in stabilizing the metal center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. chemistry.coach The choice of metal can also be critical, with nickel catalysts sometimes employed as an alternative to palladium for certain transformations. organic-chemistry.org
A general catalytic cycle for a Negishi-type coupling involving an organozinc reagent and a fluoroalkyl iodide is depicted below:
Oxidative Addition: The active Pd(0) catalyst reacts with the fluoroalkyl iodide (R-CF₂-I) to form a Pd(II) intermediate.
Transmetalation: The organozinc reagent (Ar-ZnX) transfers its organic group to the palladium center, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product (Ar-CF₂-R) and regenerating the Pd(0) catalyst.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd₂(dba)₃/Xantphos | Arylzinc reagents, Difluoroiodomethane | Aryldifluoromethane | Effective for difluoromethylation. researchgate.net |
| Nickel-based catalysts | Alkyl zinc halides, Unsaturated ketones | Conjugate addition products | Compatible with ester functionalities. organic-chemistry.org |
| Palladium/Phosphine (B1218219) Ligands | Organoboranes, Organic halides | Biaryls, etc. | Widely applicable in Suzuki reactions. chemistry.coach |
While not extensively documented specifically for this compound, the development of stereoconvergent and enantioselective cross-coupling reactions is a major focus in modern organic synthesis. These strategies aim to control the three-dimensional arrangement of atoms in the product molecule, which is crucial for applications in medicinal chemistry and materials science. For related fluoroalkyl systems, enantioselective methods are emerging. For example, biocatalytic platforms using cytochrome P450 have been developed for the synthesis of α-CF₃ organoborons with high enantiomeric excess (ee = 85–99%). nih.gov
Reactions with Organozinc Reagents
Organozinc reagents are valuable nucleophiles in carbon-carbon bond-forming reactions due to their good functional group tolerance and moderate reactivity. The Negishi cross-coupling, which utilizes organozinc reagents, is a prime example of their synthetic utility. researchgate.netnih.gov In a notable study, the palladium-catalyzed Negishi cross-coupling of difluoroiodomethane with various arylzinc reagents was achieved using a Pd₂(dba)₃/Xantphos catalytic system. researchgate.net This reaction proceeds via an oxidative addition, transmetalation, and reductive elimination sequence to yield the corresponding difluoromethylated arenes. researchgate.net The use of organozinc reagents offers a reliable method for the introduction of the difluoroethyl group from this compound onto aromatic and other scaffolds.
Nucleophilic Substitution Reactions Involving the Iodine Atom
The iodine atom in this compound serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of heteroatom nucleophiles, further expanding the synthetic utility of this building block. While simple aryl halides are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can activate the molecule towards substitution. libretexts.orglibretexts.org In the case of this compound, the difluoromethyl group can influence the reactivity of the adjacent carbon-iodine bond.
The mechanism of these reactions can vary. While a direct Sₙ2-type displacement is possible, nucleophilic aromatic substitution (SₙAr) often proceeds through an addition-elimination mechanism, especially when the aromatic ring is activated. libretexts.orgnih.govyoutube.com This involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
| Nucleophile | Product Type | Reaction Type |
| Amines | Fluoroalkylated amines | Nucleophilic Substitution |
| Alkoxides | Fluoroalkylated ethers | Nucleophilic Substitution |
| Thiolates | Fluoroalkylated thioethers | Nucleophilic Substitution |
Transformations Involving the Difluoromethylene Moiety
The difluoromethylene (CF₂) group is a key structural motif that imparts unique properties to organic molecules, such as increased lipophilicity and metabolic stability. researchgate.net While the primary reactivity of this compound often centers on the carbon-iodine bond, transformations involving the CF₂ group itself are also of interest.
Methods for the direct functionalization of the CF₂ group are less common but represent an active area of research. Some strategies include:
Radical Reactions: The CF₂ group can potentially participate in radical-mediated transformations.
Dehydrofluorination: Under strongly basic conditions, elimination of HF could lead to the formation of a fluorinated alkene, which can then undergo further reactions.
The development of new methods to directly manipulate the difluoromethylene group within complex molecules remains a challenge but holds significant promise for the synthesis of novel fluorinated compounds. researchgate.net
Difluoroalkylation Reactions where the Difluoroethyl Moiety Acts as a Leaving Group
The cleavage of carbon-carbon bonds is a powerful strategy in organic synthesis, enabling skeletal rearrangements and the introduction of functional groups. In the context of organofluorine chemistry, the difluoroalkyl group can, under specific circumstances, function as a leaving group. This is often facilitated by the formation of a stabilized carbanion or by relief of steric strain.
While there is a scarcity of literature detailing the 1,1-difluoro-2-phenylethyl moiety acting as a leaving group from this compound, the cleavage of C-C bonds adjacent to a CF2 group is a known process. For instance, in reactions involving gem-difluoroalkenes, the difluoromethylene group can be part of a fragment that is ultimately displaced. The stability of the resulting species is a critical factor. The strong electron-withdrawing nature of the two fluorine atoms can stabilize an adjacent carbanion, making the C-CF2 bond susceptible to cleavage by strong nucleophiles or under reductive conditions.
In a hypothetical scenario, treatment of a derivative of this compound with a potent nucleophile could potentially lead to the displacement of the difluoroethylphenyl group, although this is not a commonly reported transformation. More plausible are reactions where a derivative of the title compound undergoes fragmentation under specific conditions, for example, through a retro-aldol or related C-C bond-cleaving reaction, where the difluoroethylphenyl anion or a related species would be the leaving group.
Competitive Difluorination Processes
Competitive difluorination processes can arise when a reagent has the potential to deliver fluorine atoms to a substrate that itself contains fluorine. In the case of this compound, further fluorination could be envisioned under harsh conditions. For example, treatment with potent electrophilic fluorinating agents might lead to the replacement of the iodine atom or even aromatic C-H bonds with fluorine. However, such reactions would likely be unselective and of limited synthetic utility.
A more relevant competitive process would be the reaction of a derivative of this compound with a fluorinating agent, where different sites in the molecule compete for fluorination. For instance, if the phenyl ring were substituted with an activatable group, such as a phenol, both the phenolic hydroxyl group and other positions in the molecule could be subject to fluorination.
Hypervalent iodine reagents are often used in fluorination reactions. researchgate.net While this compound itself contains an iodine atom, it is not in the hypervalent state required for it to act as a fluorinating agent. However, it could be a precursor to such a species. Oxidation of the iodine atom in the presence of a fluoride source could, in principle, generate a hypervalent iodine fluoride capable of intramolecular or intermolecular fluorine transfer. Such a process would be in competition with other potential reactions, such as elimination or decomposition.
Functionalization and Derivatization of the Difluoroethyl Unit
The difluoroethyl unit in this compound is ripe for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a range of analogues.
One of the most straightforward functionalizations is the replacement of the iodine atom. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent handle for nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution:
A variety of nucleophiles can displace the iodide. This allows for the introduction of heteroatoms such as oxygen, nitrogen, and sulfur.
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | NaOH | α,α-Difluoro-β-phenyl-ethanol |
| Alkoxide | NaOMe | 1,1-Difluoro-2-methoxy-1-phenylethane |
| Azide | NaN3 | 1-Azido-2,2-difluoro-2-phenylethane |
| Thiolate | NaSPh | 1,1-Difluoro-2-(phenylthio)-1-phenylethane |
Cross-Coupling Reactions:
The iodide can also participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are scarce, the reactivity can be inferred from related iodo-difluoro compounds.
| Coupling Partner | Catalyst System | Product Type |
| Arylboronic acid | Pd(PPh3)4, base | 1,1-Difluoro-1,2-diaryl-ethane |
| Terminal alkyne | PdCl2(PPh3)2, CuI | 1,1-Difluoro-4-phenyl-but-3-yn-1-yl)benzene |
| Amine | Pd2(dba)3, ligand | N-(2,2-Difluoro-2-phenylethyl)amine |
Another key reaction of the difluoroethyl unit is elimination. Treatment with a suitable base can lead to the elimination of HI, forming 1,1-difluoro-2-phenyl-ethene (β,β-difluorostyrene). This gem-difluoroalkene is a valuable synthetic intermediate, serving as a bioisostere for a carbonyl group and as a precursor for various other fluorinated compounds. nih.gov
Radical Processes and Their Synthetic Applications
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for the generation of the 1,1-difluoro-2-phenylethyl radical. This radical can then participate in a variety of synthetic transformations. The generation of such radicals is often achieved using radical initiators, photoredox catalysis, or transition metals. rsc.orgnih.gov
Radical Addition to Alkenes and Alkynes:
The 1,1-difluoro-2-phenylethyl radical can add to carbon-carbon multiple bonds, a process known as radical alkylation. This allows for the construction of more complex carbon skeletons.
Table of Radical Addition Reactions
| Substrate | Initiator/Catalyst | Product Type |
|---|---|---|
| Acrylonitrile | AIBN | 4,4-Difluoro-5-phenyl-pentanenitrile |
| Styrene | fac-Ir(ppy)3 | 1,1-Difluoro-1,3-diphenyl-propane |
Reductive Deiodination:
The iodine atom can be replaced by a hydrogen atom through a radical-mediated reduction. This is typically achieved using a radical initiator and a hydrogen atom donor, such as tributyltin hydride or tris(trimethylsilyl)silane.
Rearrangement Reactions and their Mechanistic Implications
Rearrangement reactions provide access to structural isomers and are often governed by the relative stability of intermediates. rsc.org In the case of this compound and its derivatives, several types of rearrangements can be envisioned.
1,2-Phenyl Shift:
If a carbocation were to be generated at the carbon bearing the iodine atom (for example, through treatment with a Lewis acid), a 1,2-phenyl shift from the adjacent carbon could occur. This would lead to a rearranged carbocation, which could then be trapped by a nucleophile or undergo elimination. The driving force for such a rearrangement would be the formation of a more stable carbocation.
Fluorine Migration:
Under certain conditions, particularly in radical species, fluorine atom migration is a possibility. nih.gov For the 1,1-difluoro-2-phenylethyl radical, a 1,2-fluorine shift would lead to a 1,2-difluoro-2-phenylethyl radical. The feasibility of such a rearrangement would depend on the relative stability of the initial and rearranged radicals.
Rearrangements of Derivatives:
Derivatives of this compound can also undergo synthetically useful rearrangements. For example, the corresponding alcohol, obtained by hydrolysis of the iodide, could undergo a pinacol-type rearrangement under acidic conditions, potentially leading to a fluorinated ketone after a phenyl shift.
Derivatization Strategies for Expanding the Chemical Space of this compound Analogues
The synthetic handles present in this compound—the iodine atom and the phenyl ring—provide ample opportunities for creating a diverse library of analogues.
Modification of the Phenyl Ring:
The phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The difluoro-iodo-ethyl group will act as a directing group, influencing the position of the incoming electrophile.
Table of Aromatic Substitution Reactions
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | (1,1-Difluoro-2-iodoethyl)-nitrobenzene |
| Bromination | Br2, FeBr3 | Bromo-(1,1-difluoro-2-iodoethyl)benzene |
Elaboration of the Side Chain:
As discussed in section 3.3.3, the iodine atom can be replaced by a wide variety of functional groups through nucleophilic substitution and cross-coupling reactions. Furthermore, the elimination to the corresponding styrene derivative opens up another avenue for derivatization, including dihydroxylation, epoxidation, and polymerization.
By combining these strategies—modification of the phenyl ring and elaboration of the side chain—a vast chemical space of analogues can be accessed, each with potentially unique physical, chemical, and biological properties.
Mechanistic Investigations and Reaction Pathway Elucidation
Unraveling Reaction Mechanisms in Transition Metal-Catalyzed Transformations
Transition metal catalysis provides a powerful platform for the functionalization of (1,1-Difluoro-2-iodoethyl)benzene. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, stands as a prime example of C-C bond formation applicable to this substrate. While specific studies on this compound are not extensively detailed in the available literature, well-established mechanisms for similar aryl halides offer a strong basis for understanding its reactivity. libretexts.orglumenlearning.com
The Sonogashira coupling reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle. lumenlearning.comyoutube.com
The Palladium Cycle:
Oxidative Addition: The cycle typically initiates with the oxidative addition of the C-I bond of this compound to a 14-electron Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst. This step forms a square planar Pd(II) intermediate. youtube.comnih.gov
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the iodide ligand. scielo.org.mx
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp2)-C(sp) bond of the final product and regenerating the catalytically active Pd(0) species. youtube.com For this to occur, the organic ligands typically need to be in a cis orientation. youtube.com
The Copper Cycle:
Coordination: The copper(I) catalyst coordinates with the terminal alkyne. scielo.org.mx
Deprotonation: A base, typically an amine like piperidine (B6355638) or triethylamine, facilitates the deprotonation of the alkyne, making it more nucleophilic. scielo.org.mxresearchgate.net The presence of the copper ion increases the acidity of the alkyne's terminal proton. scielo.org.mx
Formation of Copper Acetylide: This results in the formation of a copper(I) acetylide intermediate, which is the active species for the transmetalation step in the palladium cycle.
Some Sonogashira reactions can proceed without a copper co-catalyst, particularly when using specific ligands or bases. nih.govdntb.gov.ua In these copper-free mechanisms, the alkyne is believed to coordinate directly to the palladium center after oxidative addition, followed by deprotonation and reductive elimination.
Table 1: Key Steps in the Proposed Sonogashira Coupling of this compound
| Step | Cycle | Description | Key Intermediates |
| Oxidative Addition | Palladium | The C-I bond of the substrate adds to a Pd(0) center. | Pd(II)-aryl complex |
| π-Complex Formation | Copper | A copper(I) salt coordinates to the terminal alkyne. | Copper-alkyne π-complex |
| Deprotonation | Copper | A base removes the acidic proton from the alkyne. | Copper(I) acetylide |
| Transmetalation | Palladium/Copper | The acetylide group is transferred from copper to palladium. | Pd(II)-di-organo complex |
| Reductive Elimination | Palladium | The coupled product is released, regenerating Pd(0). | Pd(0) complex |
The efficiency and selectivity of transition metal-catalyzed reactions like the Sonogashira coupling are highly dependent on the choice of additives and solvents.
Copper(I) Co-catalyst: In the conventional Sonogashira reaction, a copper(I) salt (e.g., CuI) is a crucial additive. Its primary role is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. mdpi.com This pathway is often more efficient than the direct reaction of the alkyne with the palladium intermediate, allowing for milder reaction conditions. nih.gov However, the presence of copper can also lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling), forming diynes. wustl.edu
Bases: An amine base is essential in the Sonogashira reaction. researchgate.net Its functions are multifold: it acts as the deprotonating agent for the terminal alkyne, serves as a ligand for the palladium center, and reduces Pd(II) precatalysts to the active Pd(0) state. The choice of base, such as piperidine, triethylamine, or inorganic bases like K₂CO₃ or Cs₂CO₃, can significantly impact reaction rates and yields. researchgate.netorganic-chemistry.org For instance, piperidine has been found to be an optimal base in many cases. organic-chemistry.org
Ligands: Phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. Ligands like triphenylphosphine (B44618) (PPh₃) are classic choices. youtube.com The nature of the ligand influences the rate of oxidative addition and reductive elimination. More electron-rich and bulky phosphine ligands can promote the catalytic cycle. nih.gov
Solvents: The solvent plays a critical role in solubilizing the reactants and catalysts. Common solvents for Sonogashira couplings include polar aprotic solvents like DMF and acetonitrile, as well as amines themselves. The choice of solvent can influence catalyst stability and reaction kinetics.
Insights into Radical Chain Processes involving Fluorinated Intermediates
The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage upon initiation by heat, light, or a radical initiator. This generates an α,α-difluorobenzyl radical, which can participate in radical chain reactions. lumenlearning.comlibretexts.org A key example is the Atom Transfer Radical Addition (ATRA) to alkenes. wustl.edunih.gov
A typical radical chain mechanism consists of three main phases: libretexts.orgchemistrysteps.commasterorganicchemistry.com
Initiation: The reaction begins with the generation of a radical species. For this compound, this involves the homolytic cleavage of the C-I bond to form the α,α-difluorobenzyl radical and an iodine radical. This step requires an energy input, such as UV light or heat. lumenlearning.comlibretexts.org
Propagation: This phase consists of a series of steps where a radical reacts with a non-radical molecule to form a new radical, which continues the chain. masterorganicchemistry.comlibretexts.org In an ATRA reaction with an alkene, the α,α-difluorobenzyl radical would add to the double bond, creating a new alkyl radical. This new radical then abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the α,α-difluorobenzyl radical to continue the cycle. nih.govnih.gov
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. lumenlearning.comchemistrysteps.com This is a rare event due to the low concentration of radical species. lumenlearning.com
The electrophilic nature of fluorinated radicals often influences their reactivity and regioselectivity in additions to double bonds. nih.gov
Influence of Stereoelectronic Properties of the Difluoromethylene Group on Reactivity and Selectivity
The gem-difluoro (CF₂) group in this compound exerts significant stereoelectronic effects that modulate the molecule's reactivity.
Inductive Effect: The two highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect (-I effect). This polarizes the adjacent C-I bond, potentially making the carbon atom more susceptible to nucleophilic attack in certain substitution pathways. It also influences the stability of any nearby charged or radical intermediates.
Radical Stability: The CF₂ group can stabilize an adjacent radical center. Computational studies on similar diradicals have shown that fluorine substituents can significantly impact the energy gap between singlet and triplet states. nih.gov This stabilization affects the rates of radical formation and subsequent reactions.
Steric Hindrance: The fluorine atoms, although relatively small, contribute to the steric bulk around the reactive C-I bond, which can influence the approach of catalysts and reactants.
Bond Strength: Fluorine substitution is known to affect the strength of adjacent bonds. The C-C bond alpha to the CF₂ group may be altered, which could influence fragmentation or rearrangement pathways in certain reaction mechanisms. DFT calculations on related systems have shown that substituents that can donate electron density through conjugation or hyperconjugation can decrease the activation energy for rearrangements by lengthening C-C and C-halogen bonds in the transition state. nih.gov
These properties collectively determine the preferred reaction pathways, influencing both reaction rates and the selectivity of product formation.
Kinetic and Thermodynamic Considerations of Reaction Pathways
When a reaction can yield multiple products via different pathways, the product distribution can be governed by either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.comwikipedia.org
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. pressbooks.pub This "kinetic product" corresponds to the reaction pathway with the lowest activation energy (ΔG‡). masterorganicchemistry.comwikipedia.org The reaction is effectively irreversible under these conditions. libretexts.org
For reactions involving this compound, competition between, for example, a direct substitution product and a rearranged product could be subject to this type of control. An energy profile diagram illustrates that the kinetic product is favored by a lower transition state energy, while the thermodynamic product is favored by a lower final product energy.
Investigation of Intermediate Species through Spectroscopic and Trapping Experiments
Elucidating reaction mechanisms relies heavily on the detection and characterization of transient intermediates. Although direct observation is challenging due to their short lifetimes, several techniques are employed.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): Low-temperature NMR spectroscopy can sometimes be used to observe and characterize relatively stable organometallic intermediates in catalytic cycles.
Electron Paramagnetic Resonance (EPR): EPR (or ESR) spectroscopy is the primary technique for detecting and characterizing species with unpaired electrons, i.e., radicals. nih.gov In radical reactions of this compound, EPR could provide direct evidence for the formation of the α,α-difluorobenzyl radical. nih.gov
Radical Trapping Experiments: Unstable radical intermediates can be "trapped" by adding a radical scavenger, such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), to the reaction mixture. The resulting stable adduct can then be isolated and identified, providing indirect evidence for the existence of the initial radical. nih.gov
Computational Methods:
Density Functional Theory (DFT): DFT calculations have become an indispensable tool for mechanistic investigations. researchgate.netresearchgate.netusu.edubeilstein-journals.org They allow for the modeling of reaction pathways, the calculation of the energies of reactants, transition states, and products, and the visualization of intermediate structures. researchgate.netbeilstein-journals.org Such calculations can help to distinguish between competing mechanisms and rationalize observed selectivities. nih.govbeilstein-journals.org
Mass Spectrometry: Techniques like ESI-MS can be used to detect charged intermediates in catalytic cycles under reaction conditions.
By combining these experimental and computational approaches, a comprehensive picture of the reaction mechanisms involving this compound can be constructed.
Spectroscopic Characterization and Structural Elucidation in Synthetic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthetic Products
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and stereochemistry. For a molecule like (1,1-Difluoro-2-iodoethyl)benzene, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.
Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the context of synthesizing this compound, it serves a dual purpose: monitoring the progress of the reaction by observing the disappearance of reactant signals and the appearance of product signals, and confirming the structure of the final product.
The expected ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the ethyl side chain.
Aromatic Region: The protons on the phenyl group are expected to appear in the typical downfield region for aromatic compounds, approximately between 7.2 and 7.6 ppm. The substitution pattern will lead to a complex multiplet as the electronic environment of the ortho, meta, and para protons will be slightly different.
Aliphatic Region: The two protons of the iodomethylene group (-CH₂I) are chemically equivalent and would be adjacent to a carbon bearing two fluorine atoms. Their signal is anticipated to appear as a triplet due to coupling with the two neighboring fluorine atoms (a phenomenon described by a ³JHF coupling constant). The strong electronegativity of the adjacent fluorine atoms would shift this signal downfield compared to a simple alkyl iodide. Based on related structures, this triplet might be expected in the range of 3.5-4.5 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C₆H₅- | 7.2 - 7.6 | Multiplet (m) | N/A |
Predicted data based on analogous structures and general NMR principles. chemicalbook.comwhitman.edu
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.
For this compound, the ¹³C NMR spectrum would show six distinct signals, corresponding to the four different types of aromatic carbons and the two aliphatic carbons.
Aromatic Carbons: The benzene ring carbons typically resonate between 110 and 140 ppm. docbrown.info The carbon atom directly attached to the difluoroethyl side chain (the ipso-carbon) would appear at the lower field end of this range, around 135-145 ppm. The ortho, meta, and para carbons would have distinct chemical shifts. docbrown.info
Aliphatic Carbons: The two carbons of the ethyl chain will be significantly affected by the halogen substituents.
CF₂ Carbon: The carbon atom bonded to the two fluorine atoms will experience strong deshielding and will also be split into a triplet due to the direct one-bond coupling to fluorine (¹JCF). This signal is expected to be significantly downfield, potentially in the range of 110-125 ppm.
CH₂I Carbon: The carbon atom bonded to iodine is expected to have a chemical shift in the range of 5-25 ppm. docbrown.info This signal may also exhibit splitting due to two-bond coupling with the fluorine atoms (²JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C₆H₅ (4 unique signals) | 125 - 145 | Singlets (or small doublets due to long-range C-F coupling) |
| -CF₂- | 110 - 125 | Triplet (t) |
Predicted data based on analogous structures and general NMR principles. docbrown.info
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atoms in a molecule. Given the 100% natural abundance of the ¹⁹F isotope, it provides clear and informative spectra. libretexts.org
In this compound, the two fluorine atoms are chemically equivalent, assuming free rotation around the C-C bond. Therefore, they would give rise to a single signal in the ¹⁹F NMR spectrum. This signal's chemical shift is highly dependent on the electronic environment. For a gem-difluoroalkyl group, the chemical shift can be expected in a characteristic range. ucsb.edu The signal would be split into a triplet due to coupling with the two adjacent protons of the methylene (B1212753) group (³JFH), corroborating the information obtained from the ¹H NMR spectrum. For N-CHF₂ derivatives, signals have been observed around -90 ppm. nih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
Predicted data based on analogous structures and general NMR principles. ucsb.edunih.govrsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
For this compound, the key vibrational modes would include:
C-F Stretching: Strong C-F stretching absorptions are expected in the IR spectrum, typically in the region of 1000-1200 cm⁻¹. The presence of two fluorine atoms on the same carbon would likely result in strong, distinct bands.
Aromatic C-H and C=C Stretching: The benzene ring would give rise to characteristic peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for a monosubstituted benzene ring typically appear as strong absorptions between 690-770 cm⁻¹.
C-I Stretching: The C-I stretching vibration is expected to appear at the low-frequency end of the spectrum, typically between 500-600 cm⁻¹. This peak is often weak in IR but can be stronger in Raman spectra.
Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching of the benzene ring and the C-I bond, which may be weak or difficult to assign in the IR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (C₈H₇F₂I), the molecular weight is 283.04 g/mol . The electron ionization (EI) mass spectrum would be expected to show:
Molecular Ion Peak (M⁺): A peak at m/z = 284, corresponding to the [C₈H₇F₂I]⁺ radical cation. Due to the presence of the stable benzene ring, this peak is expected to be observable. libretexts.org
Key Fragmentation Peaks:
Loss of Iodine (M-127): The C-I bond is the weakest bond in the molecule, so a very prominent peak is expected at m/z = 157, corresponding to the [C₈H₇F₂]⁺ fragment resulting from the loss of an iodine radical. whitman.edu
Tropylium (B1234903) Ion Formation: Alkyl-substituted benzenes often undergo rearrangement to form the stable tropylium cation. A peak at m/z = 91, corresponding to [C₇H₇]⁺, is a common feature in the mass spectra of such compounds. whitman.educore.ac.uk
Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is also a characteristic fragment for benzene derivatives. docbrown.info
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Comments |
|---|---|---|
| 284 | [C₈H₇F₂I]⁺ | Molecular Ion (M⁺) |
| 157 | [C₈H₇F₂]⁺ | Loss of Iodine radical (M - 127) |
| 91 | [C₇H₇]⁺ | Tropylium cation |
Predicted data based on established fragmentation patterns. whitman.edulibretexts.orgcore.ac.ukdocbrown.info
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Complex Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
While this compound itself is a relatively simple achiral molecule that may be a liquid or low-melting solid at room temperature, this technique is invaluable for characterizing more complex, crystalline derivatives that might be synthesized from it. For instance, if this compound were used as a building block in the synthesis of a larger, chiral molecule, obtaining a single crystal of the product would allow for its unambiguous structural determination.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.
Emerging Trends and Future Research Directions
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry is increasingly focused on developing synthetic methods that are both efficient and environmentally friendly. rsc.org For the synthesis of (1,1-Difluoro-2-iodoethyl)benzene and related gem-difluoro compounds, this involves moving away from harsh reagents and stoichiometric reactions towards catalytic and more atom-economical processes.
Future efforts will likely concentrate on:
Developing catalytic systems that can operate under milder conditions.
Utilizing renewable starting materials.
Designing processes that minimize solvent use and waste production.
Integration of Flow Chemistry and High-Throughput Experimentation in Synthesis Development
Flow chemistry and high-throughput experimentation (HTE) are revolutionizing the way chemical reactions are developed and optimized. youtube.compurdue.edu These technologies allow for the rapid screening of a vast number of reaction parameters, including catalysts, solvents, and temperatures, in a short amount of time and with minimal material consumption. youtube.commt.com
For the synthesis of this compound, HTE can be used to quickly identify optimal conditions for its formation, while flow chemistry offers a means for safe, scalable, and continuous production. purdue.edu The precise control over reaction parameters in flow reactors can lead to improved yields and selectivities.
Table 1: Comparison of Traditional vs. Modern Synthesis Development Approaches
| Feature | Traditional Batch Synthesis | Flow Chemistry & HTE |
| Scale | Milligram to kilogram | Microgram to multigram |
| Speed | Slow, iterative process | Rapid, parallel experimentation |
| Optimization | Limited by time and resources | Comprehensive and data-driven |
| Safety | Can be challenging with hazardous reagents | Enhanced safety due to small reaction volumes |
| Scalability | Often requires re-optimization | More straightforward scalability |
The integration of these technologies is expected to accelerate the discovery of new and improved synthetic routes to this compound and its derivatives. youtube.comnih.gov
Chemo- and Regioselective Functionalization of the Aromatic Ring in this compound
The ability to selectively introduce functional groups onto the aromatic ring of this compound is crucial for expanding its utility as a building block. The electronic properties of the difluoroethyl group influence the reactivity of the benzene (B151609) ring, directing incoming electrophiles to specific positions. numberanalytics.com
Understanding and controlling the regioselectivity of electrophilic aromatic substitution reactions is a key area of research. msu.edu The presence of the fluorine atoms can deactivate the ring towards certain reactions, while activating it towards others. numberanalytics.com Researchers are exploring various catalytic systems and directing groups to achieve precise control over the position of functionalization. msu.edu
Future research will likely focus on:
Developing new catalysts that can overcome the deactivating effects of the fluorine atoms.
Exploring a wider range of electrophiles to introduce diverse functionalities.
Utilizing computational models to predict and rationalize the observed regioselectivity. researchgate.net
Exploration of New Catalytic Systems for Unprecedented Transformations
The development of novel catalytic systems is essential for unlocking new transformations of this compound. Transition-metal catalysis, in particular, has emerged as a powerful tool for the formation of carbon-fluorine and carbon-carbon bonds. nih.govnih.gov
Recent advances have focused on the use of catalysts based on palladium, copper, and nickel for various cross-coupling reactions. numberanalytics.comacs.org These catalysts can facilitate the reaction of this compound with a wide range of coupling partners, leading to the synthesis of complex fluorinated molecules. acs.org Photocatalysis is also a rapidly growing area, offering mild and efficient methods for fluoroalkylation reactions. frontiersin.org
Table 2: Examples of Catalytic Transformations
| Catalyst Type | Reaction Type | Product Class |
| Palladium | Cross-coupling | Arylated difluoroethyl compounds |
| Copper | Cross-coupling | Aminated difluoroethyl compounds |
| Nickel | Reductive coupling | Difluoroethylated heterocycles |
| Photoredox | Radical addition | Functionalized difluoroethyl compounds |
The ongoing search for new and more efficient catalysts will undoubtedly lead to the discovery of unprecedented reactions and expand the synthetic toolbox for organofluorine chemistry. nih.govacs.org
Design and Synthesis of Advanced Fluorinated Building Blocks derived from this compound
This compound serves as a versatile starting material for the synthesis of more complex and highly functionalized fluorinated building blocks. sigmaaldrich.comamericanelements.comossila.com These advanced building blocks are in high demand for the construction of novel pharmaceuticals and materials with tailored properties. idw-online.denumberanalytics.com
By leveraging the reactivity of both the iodo group and the aromatic ring, a diverse array of derivatives can be prepared. For example, the iodo group can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the aromatic ring can be functionalized as described in section 7.3.
Some examples of advanced building blocks that can be derived from this compound include:
Difluoroethylated heterocycles
Chiral difluoroethyl compounds
Polyfunctional aromatic compounds
The development of efficient synthetic routes to these advanced building blocks is a key focus of current research. mdpi.comsciencedaily.com
Advanced Mechanistic Studies using in situ Spectroscopic Techniques and Advanced Computational Methodologies
For instance, 19F NMR is a particularly powerful tool for studying fluorination reactions, as the chemical shift of the fluorine nucleus is highly sensitive to its local environment. acs.orgnih.gov This allows for the direct observation of the formation and consumption of fluorinated species during a reaction.
Computational chemistry, using methods like Density Functional Theory (DFT), complements experimental studies by providing detailed information about reaction pathways, transition state structures, and the factors that control selectivity. researchgate.netresearchgate.net By combining in situ spectroscopy and computational modeling, researchers can gain a comprehensive understanding of the mechanisms of reactions involving this compound. acs.orgacs.orgacs.org This knowledge is invaluable for the development of more efficient and selective synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
